(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid
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Overview
Description
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperazine is subsequently coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the boronic acid group is introduced via a borylation reaction using suitable boron reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .
Scientific Research Applications
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperazine and pyridine moieties contribute to the compound’s overall reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
Uniqueness
What sets (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid apart is its unique combination of a boronic acid group with a Boc-protected piperazine and a pyridine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications and a promising candidate for further research in multiple scientific disciplines .
Properties
IUPAC Name |
[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDLSFUUCUIPIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694455 |
Source
|
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264178-71-3 |
Source
|
Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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